1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyl)ethanone is a useful research compound. Its molecular formula is C24H25N7O and its molecular weight is 427.512. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(m-tolyl)ethanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C₁₅H₁₈N₄O
- Molecular Weight : 270.34 g/mol
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its anti-cancer, anti-inflammatory, and antimicrobial properties. The following sections detail specific findings from recent studies.
Anti-Cancer Activity
Recent studies have demonstrated that derivatives of triazolo[4,5-d]pyrimidine exhibit significant anti-cancer properties. For instance:
- Study Findings : A derivative structurally related to the target compound was tested against various cancer cell lines. The compound showed an IC50 value of approximately 8.47 µM against MCF-7 breast cancer cells after 72 hours of treatment. This indicates a potent inhibitory effect on cell proliferation .
Cell Line | IC50 (µM) | Treatment Duration |
---|---|---|
MCF-7 | 8.47 | 72 hours |
Jurkat (T-cell) | 10.12 | 48 hours |
The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:
- Cell Cycle Arrest : Flow cytometry analysis indicated that treatment with the compound resulted in significant alterations in cell cycle distribution in Jurkat cells, suggesting induction of cell cycle arrest .
- Apoptosis Induction : Increased levels of apoptotic markers were observed in treated cells, indicating that the compound may promote programmed cell death .
Anti-inflammatory Activity
In addition to anti-cancer effects, the compound has shown promise in reducing inflammation:
- Research Findings : In vitro assays demonstrated that the compound inhibited the production of pro-inflammatory cytokines in activated macrophages. This suggests potential applications in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of related compounds have also been investigated:
- Study Results : Some derivatives exhibited significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) ranged from 15 to 30 µg/mL .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds similar to our target molecule:
- Case Study A : A related triazolo-pyrimidine derivative was evaluated for its anti-tubercular activity with promising results showing an IC50 value below 5 µM against Mycobacterium tuberculosis .
- Case Study B : Another study focused on a piperazine-containing derivative that demonstrated broad-spectrum activity against various cancer cell lines with minimal cytotoxicity to normal cells .
Propiedades
IUPAC Name |
1-[4-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-2-(3-methylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O/c1-18-6-5-9-20(14-18)15-21(32)29-10-12-30(13-11-29)23-22-24(26-17-25-23)31(28-27-22)16-19-7-3-2-4-8-19/h2-9,14,17H,10-13,15-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GULAVIAWBZSSDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4CC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.